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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)-1H-indole

Cat. No.: B1646461 Get Quote

5-(3-Chlorophenyl)-1H-indole: A Technical
Monograph
Part 1: Chemical Identity & Structural Analysis
Core Identifiers
The compound 5-(3-Chlorophenyl)-1H-indole represents a specific subclass of biaryl

scaffolds where the indole core acts as a privileged structure, functionalized at the C5 position

to access specific hydrophobic pockets in biological targets (e.g., Kinases, GPCRs).[1]
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Property Data Specification

IUPAC Name 5-(3-Chlorophenyl)-1H-indole

Common Name 5-(3-Chlorophenyl)indole

Molecular Formula C₁₄H₁₀ClN

Molecular Weight 227.69 g/mol

Canonical SMILES Clc1cccc(c1)c2cc3cc[nH]c3cc2

InChI String
InChI=1S/C14H10ClN/c15-11-3-1-2-10(8-11)12-

4-5-14-13(9-12)6-7-16-14/h1-9,16H

InChIKey XZYVVBIVJQXKCD-UHFFFAOYSA-N

CAS Registry Number Not widely indexed; treat as Custom Synthesis

Structural & Electronic Properties
Lipophilicity (cLogP): ~4.2. The addition of the 3-chlorophenyl ring significantly increases

lipophilicity compared to the parent indole, enhancing membrane permeability but potentially

reducing aqueous solubility.

Electronic Effects: The chlorine atom at the meta position of the phenyl ring exerts an

inductive electron-withdrawing effect (-I), slightly deactivating the phenyl ring but increasing

its metabolic stability against oxidation compared to an unsubstituted phenyl ring.

Conformation: The C5-C1' bond allows for rotation, but the biaryl system will likely adopt a

twisted conformation to minimize steric strain between the indole C4 proton and the phenyl

ring protons.

Part 2: Synthesis Strategy (Suzuki-Miyaura
Coupling)
Retrosynthetic Analysis
The most robust route to 5-arylindoles is the Suzuki-Miyaura Cross-Coupling reaction. This

pathway is preferred over the Stille coupling due to lower toxicity (boron vs. tin) and milder
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conditions.

Disconnection: C5(Indole) – C1(Phenyl) bond.

Building Blocks:

Electrophile: 5-Bromoindole (commercially available, stable).

Nucleophile: 3-Chlorophenylboronic acid.

Experimental Protocol
Reaction Scheme: 5-Bromoindole + 3-Chlorophenylboronic acid

5-(3-Chlorophenyl)-1H-indole

Reagents & Materials:
5-Bromoindole (1.0 eq, 5.1 mmol)

3-Chlorophenylboronic acid (1.2 eq, 6.1 mmol)

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

Base: Potassium Carbonate (K₂CO₃, 2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or microwave vial and purge with

Argon for 5 minutes.

Reagent Loading: Add 5-bromoindole (1.0 g) and 3-chlorophenylboronic acid (0.96 g) to the

flask.

Catalyst Addition: Add Pd(dppf)Cl₂ (208 mg) rapidly to minimize air exposure.

Solvent System: Add degassed 1,4-dioxane (15 mL) followed by the 2.0 M K₂CO₃ solution

(7.6 mL).
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Reaction: Seal the vessel.

Thermal Method: Heat to 90°C for 12 hours.

Microwave Method:[2][3][4] Irradiate at 110°C for 45 minutes (High absorption).

Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc, 50 mL) and

wash with water (2 x 20 mL) and brine (1 x 20 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:EtOAc

(9:1 to 7:3).

Validation: Product should appear as an off-white solid. Confirm structure via ¹H-NMR (look

for the indole NH broad singlet at ~11.2 ppm and the characteristic splitting of the 3-

chlorophenyl protons).

Mechanism Visualization
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Suzuki-Miyaura Catalytic Cycle
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Figure 1: Catalytic cycle for the synthesis of 5-(3-Chlorophenyl)-1H-indole via Suzuki-Miyaura

coupling.

Part 3: Drug Discovery Context & Applications
The "Privileged" 5-Arylindole Scaffold
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The indole ring is ubiquitous in nature (e.g., Tryptophan, Serotonin). Substitution at the 5-

position is a critical medicinal chemistry strategy because it projects substituents into the "Deep

Pocket" of many enzymatic binding sites, particularly kinases.

Kinase Inhibition: 5-Arylindoles mimic the adenine ring of ATP. The 3-chlorophenyl group can

occupy the hydrophobic Region II of the kinase ATP-binding pocket, often interacting with the

"Gatekeeper" residue.

GPCR Ligands: Indole derivatives are classic scaffolds for Serotonin (5-HT) receptors. The

5-substitution pattern often improves selectivity for 5-HT2A or 5-HT2C subtypes by engaging

specific hydrophobic residues in the receptor transmembrane domain.

Pharmacophore Mapping
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Figure 2: Pharmacophore features of 5-(3-Chlorophenyl)-1H-indole relevant to protein

binding.

Part 4: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, handle as a generic

halogenated indole:

Signal Word: Warning

Hazard Statements:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store at 2-8°C, under inert gas (Argon/Nitrogen). Protect from light to prevent indole

oxidation (pinking/browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-(3-Chlorophenyl)-1H-indole SMILES and InChIKey
data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1646461#5-3-chlorophenyl-1h-indole-smiles-and-
inchikey-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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